(E)-N'-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide
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Overview
Description
(E)-N’-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar hydrazone compounds are often synthesized on a larger scale using batch or continuous flow reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(5-bromo-2-hydroxybenzylidene)thiophene-2-carbohydrazide
- (E)-N’-(5-methyl-2-hydroxybenzylidene)thiophene-2-carbohydrazide
- (E)-N’-(5-nitro-2-hydroxybenzylidene)thiophene-2-carbohydrazide
Uniqueness
(E)-N’-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound may exhibit different properties compared to its analogs with different substituents on the benzene ring.
Properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-9-3-4-10(16)8(6-9)7-14-15-12(17)11-2-1-5-18-11/h1-7,16H,(H,15,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWITZYSSEKGU-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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